7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Brand Name: Vulcanchem
CAS No.: 610759-54-1
VCID: VC5471925
InChI: InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O
Molecular Formula: C18H10O5
Molecular Weight: 306.273

7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one

CAS No.: 610759-54-1

Cat. No.: VC5471925

Molecular Formula: C18H10O5

Molecular Weight: 306.273

* For research use only. Not for human or veterinary use.

7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one - 610759-54-1

Specification

CAS No. 610759-54-1
Molecular Formula C18H10O5
Molecular Weight 306.273
IUPAC Name 7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Standard InChI InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H
Standard InChI Key AAFQUFFWQFQGDH-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two chromen-2-one (coumarin) systems interconnected at the 3- and 4-positions (Figure 1). The first chromen-2-one unit contains a hydroxyl group at position 7, while the second bears a ketone at position 2. This arrangement creates a planar, conjugated system that influences its electronic properties and reactivity.

Table 1: Key chemical identifiers

PropertyValue
CAS No.610759-54-1
IUPAC Name7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
Molecular FormulaC18H10O5\text{C}_{18}\text{H}_{10}\text{O}_5
Molecular Weight306.273 g/mol
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O
InChI KeyAAFQUFFWQFQGDH-UHFFFAOYSA-N

Solubility and Stability

Solubility data remain unreported in the literature, but its stability profile indicates robustness under standard laboratory conditions (20–25°C, neutral pH). Degradation occurs under extreme conditions (>100°C, pH <2 or >12), primarily through hydrolysis of the lactone ring or oxidation of the hydroxyl group.

Synthesis and Derivative Formation

Core Synthesis Methodology

The parent compound is synthesized via a multi-step route starting from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid ethyl ester. Hydrazine hydrate (100%) facilitates the formation of a key hydrazide intermediate, which undergoes cyclocondensation with reagents like pentane-2,4-dione or carbon disulfide to yield structurally diverse derivatives .

Table 2: Representative derivatives and their synthetic routes

Derivative ClassReagents/ConditionsKey Functional Groups Introduced
Schiff’s basesAromatic aldehydesImine linkages (-CH=N-)
ThiosemicarbazidesPhenyl isothiocyanateThiourea moieties
OxadiazolesCarbon disulfide, KOH\text{KOH}1,3,4-Oxadiazole ring

Reaction Mechanisms

The hydroxyl group at position 7 participates in nucleophilic substitutions, while the ketone at position 2 enables condensation reactions. For example, cyclo-condensation with pentane-2,4-dione proceeds via enolate formation, yielding pyrazole-fused derivatives :

Chromen-hydrazide+CH3COCH2COCH3ΔPyrazole derivative+H2O\text{Chromen-hydrazide} + \text{CH}_3\text{COCH}_2\text{COCH}_3 \xrightarrow{\Delta} \text{Pyrazole derivative} + \text{H}_2\text{O}

Though direct studies on 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one are sparse, its derivatives exhibit broad-spectrum antimicrobial activity. Schiff base derivatives (e.g., compound 3a–l in reference ) show minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism likely involves membrane disruption via hydrophobic interactions with the coumarin core .

Structure-Activity Relationships

  • Hydroxyl Position: The 7-hydroxy group enhances water solubility and hydrogen bonding with microbial enzymes.

  • Ketone Functionality: The 2-oxo group facilitates π-stacking interactions with aromatic amino acid residues .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic system undergoes nitration and sulfonation at position 8 of the hydroxyl-bearing ring. For example:

Compound+HNO3H2SO48-Nitro derivative+H2O\text{Compound} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{8-Nitro derivative} + \text{H}_2\text{O}

Oxidation Reactions

Controlled oxidation with KMnO4\text{KMnO}_4 selectively converts the 7-hydroxy group to a quinone structure, altering redox properties.

Research Applications and Future Directions

Drug Discovery

The compound serves as a scaffold for anticancer agents, with analogues showing topoisomerase II inhibition in preclinical models .

Material Science

Conjugated π-systems enable applications in organic semiconductors. Thin films of its metal complexes exhibit photoluminescence quantum yields up to 42%.

Table 3: Emerging research domains

DomainPotential Use CaseCurrent Status
Antiviral TherapeuticsHCV protease inhibitionIn silico studies
Fluorescent SensorsHeavy metal detectionLab-scale validation

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